![molecular formula C22H27NO3 B4331457 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate CAS No. 881588-85-8](/img/structure/B4331457.png)
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Overview
Description
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate, also known as ACPB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. ACPB has shown promising results in preclinical studies as a potential treatment for a variety of conditions, including pain, inflammation, and anxiety.
Mechanism of Action
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate acts as a competitive inhibitor of FAAH, which prevents the degradation of endocannabinoids such as anandamide. This leads to an increase in endocannabinoid signaling, which has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include a reduction in pain and inflammation, as well as anxiolytic effects. 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has several advantages as a tool compound for laboratory experiments. It is a highly potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoid signaling in physiological processes. However, 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has limitations as well, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate. One area of interest is the development of more potent and selective FAAH inhibitors, which could have therapeutic potential for a variety of conditions. Another area of interest is the investigation of the role of endocannabinoid signaling in neurodegenerative diseases, and the potential for FAAH inhibitors like 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate to have neuroprotective effects. Finally, there is interest in the development of novel delivery methods for FAAH inhibitors, which could improve their efficacy and reduce off-target effects.
Scientific Research Applications
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has been extensively studied in the field of medicinal chemistry due to its potent inhibition of FAAH. This enzyme plays a key role in the regulation of endocannabinoid signaling, which has been implicated in a variety of physiological processes, including pain, inflammation, and anxiety. 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has shown promising results in preclinical studies as a potential treatment for these conditions.
properties
IUPAC Name |
1-adamantylmethyl 4-(cyclopropanecarbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c24-20(17-1-2-17)23-19-5-3-18(4-6-19)21(25)26-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-17H,1-2,7-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXZAJWVYMABDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)OCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148477 | |
Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate | |
CAS RN |
881588-85-8 | |
Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881588-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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